molecular formula C17H14N2O B11995512 N-(4-methylpyridin-2-yl)naphthalene-1-carboxamide CAS No. 550355-28-7

N-(4-methylpyridin-2-yl)naphthalene-1-carboxamide

Cat. No.: B11995512
CAS No.: 550355-28-7
M. Wt: 262.30 g/mol
InChI Key: DFQLFBSKWUNXCL-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)naphthalene-1-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a naphthalene ring system attached to a carboxamide group, which is further connected to a 4-methylpyridine moiety. The combination of these structural elements imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)naphthalene-1-carboxamide typically involves the reaction of 4-methyl-2-aminopyridine with naphthalene-1-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling reagents such as titanium tetrachloride (TiCl4) and a base like pyridine, which acts as both a solvent and a catalyst . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. The industrial production process also incorporates purification steps such as recrystallization and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-2-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4, NaBH4), and nucleophiles (amines, thiols). The reaction conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformations efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthalene-1-carboxylic acid derivatives, while reduction reactions can produce naphthalene-1-carboxamide derivatives with altered functional groups.

Scientific Research Applications

N-(4-methylpyridin-2-yl)naphthalene-1-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

N-(4-methylpyridin-2-yl)naphthalene-1-carboxamide can be compared with similar compounds such as N-(4-methylpyridin-2-yl)thiophene-2-carboxamide . While both compounds share the 4-methylpyridine moiety, the difference in the aromatic ring system (naphthalene vs. thiophene) imparts distinct chemical and biological properties. For example, the naphthalene derivative may exhibit different solubility, stability, and reactivity compared to the thiophene derivative .

List of Similar Compounds

  • N-(4-methylpyridin-2-yl)thiophene-2-carboxamide
  • N-(4-methylpyridin-2-yl)benzamide
  • N-(4-methylpyridin-2-yl)furan-2-carboxamide

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

CAS No.

550355-28-7

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C17H14N2O/c1-12-9-10-18-16(11-12)19-17(20)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3,(H,18,19,20)

InChI Key

DFQLFBSKWUNXCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=CC3=CC=CC=C32

solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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